N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
CAS No.: 392241-72-4
Cat. No.: VC4997384
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8
* For research use only. Not for human or veterinary use.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide - 392241-72-4](/images/structure/VC4997384.png)
Specification
CAS No. | 392241-72-4 |
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Molecular Formula | C16H12ClN3O2S |
Molecular Weight | 345.8 |
IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Standard InChI Key | PZXDOKTWAIXURB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Introduction
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This specific compound integrates a thiadiazole ring with a chlorophenyl group and a methoxybenzamide moiety, which can enhance its lipophilicity and biological activity.
Synthesis Steps:
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Formation of Thiadiazole Core: This involves cyclization reactions using thiosemicarbazides or thiosemicarbazones with appropriate reagents.
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Introduction of Chlorophenyl Group: Electrophilic aromatic substitution reactions are used to introduce the chlorophenyl group.
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Coupling with 4-Methoxybenzamide: The final step involves coupling the chlorophenyl-substituted thiadiazole with 4-methoxybenzamide using coupling agents.
Biological Activities
Thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, have shown potential in various biological activities due to their structural features. The presence of the chlorophenyl group enhances lipophilicity and electron-withdrawing characteristics, which can improve interactions with biological targets .
Potential Applications:
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Antimicrobial Activity: Thiadiazoles have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: Some thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines .
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Anti-inflammatory Activity: Certain thiadiazole compounds have been studied for their anti-inflammatory potential, including inhibition of enzymes like 5-lipoxygenase .
Data Table: Biological Activities of Related Thiadiazole Derivatives
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